molecular formula C17H25NO3 B5296869 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide

Cat. No. B5296869
M. Wt: 291.4 g/mol
InChI Key: LNFXVZWZVFJHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide, also known as EHM-01, is a synthetic compound that has gained interest in the scientific community due to its potential use in medical research.

Mechanism of Action

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide exerts its effects through the activation of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a receptor found on the surface of sensory neurons that is involved in the perception of pain and inflammation. 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide binds to TRPV1 and activates it, leading to a decrease in the transmission of pain signals and the release of anti-inflammatory molecules.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has been shown to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can increase the levels of anti-inflammatory molecules such as interleukin-10 (IL-10) and heme oxygenase-1 (HO-1). 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has also been shown to reduce oxidative stress and improve mitochondrial function in neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide is its specificity for TRPV1, which allows for targeted modulation of pain and inflammation. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has shown good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide is its relatively low potency compared to other TRPV1 agonists. This may limit its effectiveness in certain applications and require higher doses for desired effects.

Future Directions

There are several future directions for research on 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide. One area of interest is the potential use of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide in animal models and humans. Finally, the development of more potent analogs of 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide may improve its effectiveness in certain applications.

Synthesis Methods

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-cyclohexen-1-one with hydroxylamine to form 2-hydroxycyclohexanone oxime. This intermediate is then reacted with 4-ethoxy-3-nitrobenzoyl chloride to form the desired product, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure product.

Scientific Research Applications

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has shown potential in various medical research applications, including as an analgesic, anti-inflammatory, and neuroprotective agent. Studies have shown that 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide can alleviate pain and inflammation in animal models of neuropathic pain and arthritis. Additionally, 4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide has been shown to protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-16-10-9-13(11-12(16)2)17(20)18(3)14-7-5-6-8-15(14)19/h9-11,14-15,19H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFXVZWZVFJHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C)C2CCCCC2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-hydroxycyclohexyl)-N,3-dimethylbenzamide

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